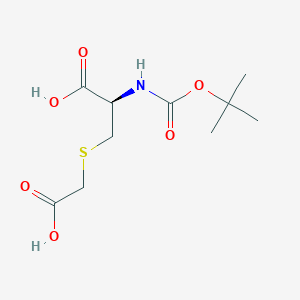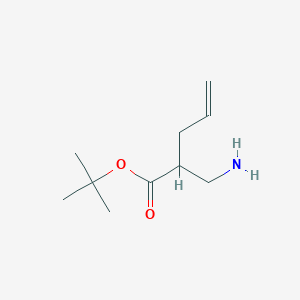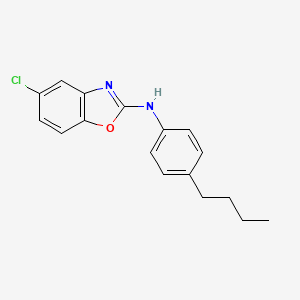![molecular formula C12H15ClN4OS B13511394 3-{[(3-amino-4-chlorophenyl)methyl]sulfanyl}-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13511394.png)
3-{[(3-amino-4-chlorophenyl)methyl]sulfanyl}-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(3-amino-4-chlorophenyl)methyl]sulfanyl}-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, a sulfanyl group, and a chlorinated aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-amino-4-chlorophenyl)methyl]sulfanyl}-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps. One common method starts with the reaction of 3-amino-4-chlorobenzyl chloride with sodium sulfide to form the corresponding sulfanyl derivative. This intermediate is then reacted with isopropyl hydrazinecarboxylate under acidic conditions to form the triazole ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(3-amino-4-chlorophenyl)methyl]sulfanyl}-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the aromatic ring can be reduced to an amino group.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antifungal and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 3-{[(3-amino-4-chlorophenyl)methyl]sulfanyl}-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. For example, its antifungal activity could be attributed to the inhibition of ergosterol synthesis, a key component of fungal cell membranes. The compound’s structure allows it to bind to specific sites on the target enzyme, blocking its activity and leading to the death of the fungal cell.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-5-(4-chlorophenyl)-2-(5-mercapto-1,3,4-oxadiazol-2-yl)methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole
- 5-(4-chlorophenyl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-thiol
Uniqueness
3-{[(3-amino-4-chlorophenyl)methyl]sulfanyl}-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the presence of both a sulfanyl group and a chlorinated aromatic ring, which confer specific chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Propriétés
Formule moléculaire |
C12H15ClN4OS |
|---|---|
Poids moléculaire |
298.79 g/mol |
Nom IUPAC |
3-[(3-amino-4-chlorophenyl)methylsulfanyl]-4-propan-2-yl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C12H15ClN4OS/c1-7(2)17-11(18)15-16-12(17)19-6-8-3-4-9(13)10(14)5-8/h3-5,7H,6,14H2,1-2H3,(H,15,18) |
Clé InChI |
KOWLIVHIJFUMCW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=O)NN=C1SCC2=CC(=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13511327.png)
![2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B13511328.png)
![2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13511334.png)


![4-[4-(Bromomethyl)phenoxy]-1,2-difluorobenzene](/img/structure/B13511346.png)
![3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde](/img/structure/B13511353.png)
![rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine](/img/structure/B13511356.png)

![Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13511364.png)
![(S)-2-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanoic acid](/img/structure/B13511368.png)
![3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid](/img/structure/B13511376.png)

